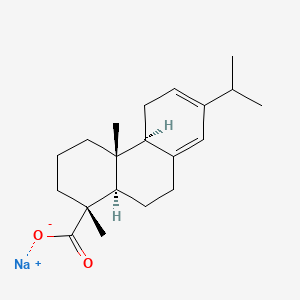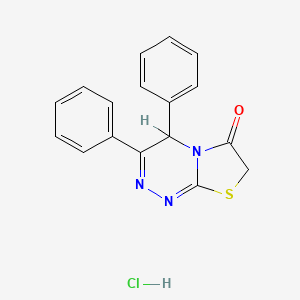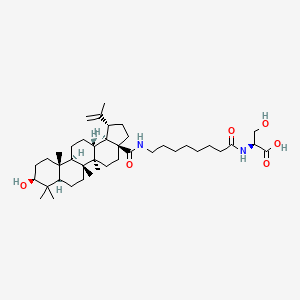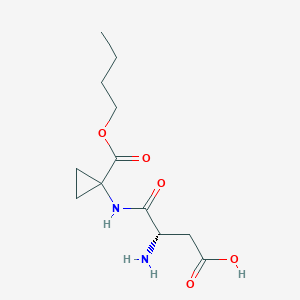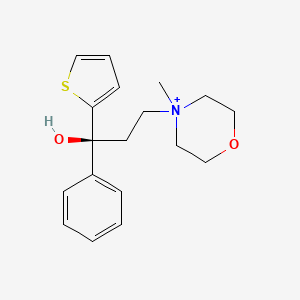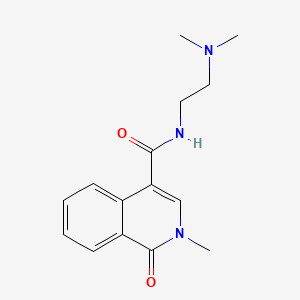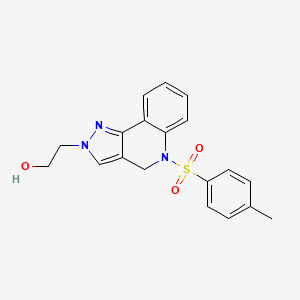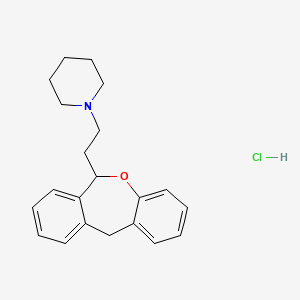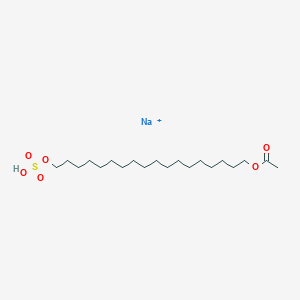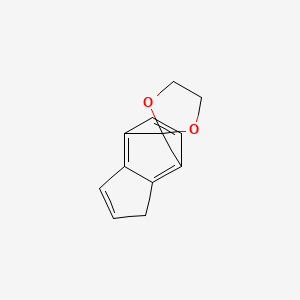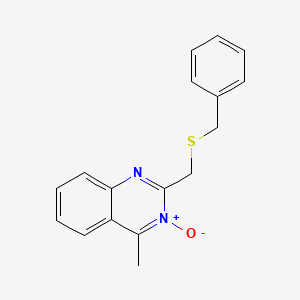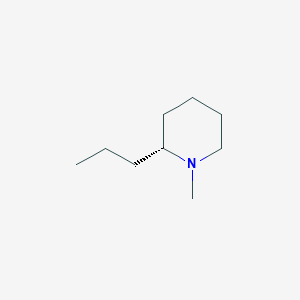
Methylconiine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylconiine, ®-, also known as 1-Methyl-2-propylpiperidine, is a piperidine alkaloid with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . It is a derivative of coniine, a toxic compound found in the hemlock plant (Conium maculatum). Methylconiine is known for its toxic properties and historical significance, as it is related to the compound used in the execution of Socrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylconiine can be synthesized through various methods. One common approach involves the diastereoselective introduction of a chiral intermediate followed by elimination of the substituent . Another method includes the use of a chemoenzymatic process to prepare optically active amines from their racemates via oxalamic esters . The racemate oxalamic esters, when treated with a protease enzyme, undergo stereoselective hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of methylconiine typically involves the isolation of alkaloids from the hemlock plant. The plant material is subjected to extraction and fractional distillation to separate the various alkaloids, including coniine, γ-coniceine, and N-methylconiine . The portion boiling up to 190°C contains most of the coniine and N-methylconiine, which can then be further purified.
Chemical Reactions Analysis
Types of Reactions
Methylconiine undergoes several types of chemical reactions, including:
Oxidation: Methylconiine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert methylconiine to its corresponding reduced forms.
Substitution: Methylconiine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of methylconiine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of methylconiine depend on the type of reaction. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methylconiine has several scientific research applications, including:
Mechanism of Action
Methylconiine exerts its effects by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their normal function, leading to the inhibition of the nervous system. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are those related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Methylconiine is similar to other piperidine alkaloids such as coniine, γ-coniceine, and N-methylconiine . it is unique in its specific molecular structure and the presence of a methyl group at the 1-position. This structural difference can lead to variations in its chemical reactivity and biological activity compared to other similar compounds.
List of Similar Compounds
- Coniine
- γ-Coniceine
- N-Methylconiine
- Conhydrine
- Pseudoconhydrine
Properties
CAS No. |
6032-02-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2R)-1-methyl-2-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
CUBHREGSQFAWDJ-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCCN1C |
Canonical SMILES |
CCCC1CCCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


